molecular formula C20H32N2O B5411160 [4-(1-ADAMANTYL)PIPERAZINO](CYCLOPENTYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](CYCLOPENTYL)METHANONE

Cat. No.: B5411160
M. Wt: 316.5 g/mol
InChI Key: RHFSQKRIUBKBFB-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a cyclopentylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity while minimizing the formation of by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate .

Industry

In industry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group may enhance the compound’s binding affinity and specificity, while the piperazine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c23-19(18-3-1-2-4-18)21-5-7-22(8-6-21)20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSQKRIUBKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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